![molecular formula C12H10N4O B14516395 1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine CAS No. 62564-74-3](/img/structure/B14516395.png)
1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The pyrazolopyrimidine scaffold is known for its role in the development of pharmacologically active agents, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is usually performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves a one-flask synthetic approach where 5-aminopyrazoles are reacted with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization with hexamethyldisilazane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the pyrazolopyrimidine scaffold.
科学的研究の応用
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide involves its interaction with specific molecular targets. One of the primary targets is CDK2, a key regulator of the cell cycle. The compound acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar scaffold, known for its CDK2 inhibitory activity.
Phenylpyrazolo[3,4-d]pyrimidine: Known for its antiparasitic, antifungal, and antimicrobial activities.
Uniqueness
1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development.
特性
CAS番号 |
62564-74-3 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
1-methyl-5-oxido-4-phenylpyrazolo[3,4-d]pyrimidin-5-ium |
InChI |
InChI=1S/C12H10N4O/c1-15-12-10(7-14-15)11(16(17)8-13-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChIキー |
ZAIBKXPOHSLHDW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=[N+](C=N2)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


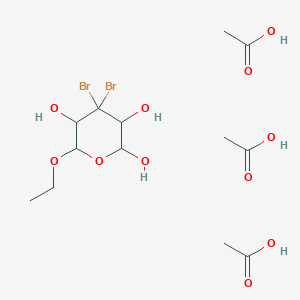
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
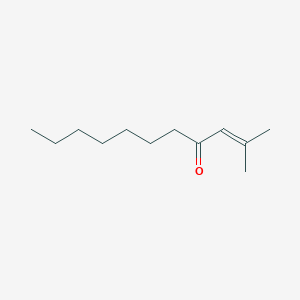
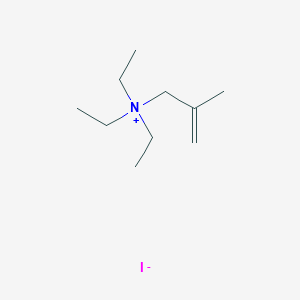
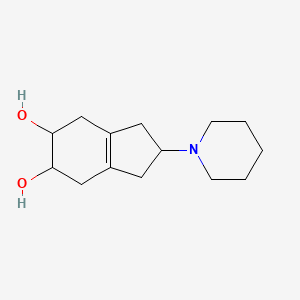
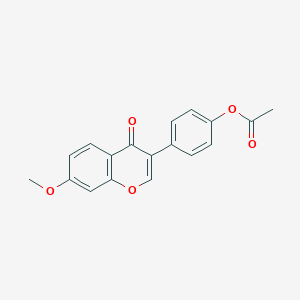

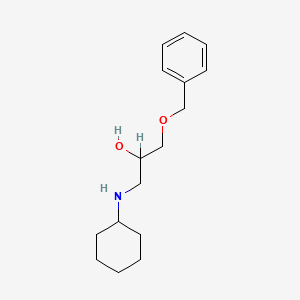
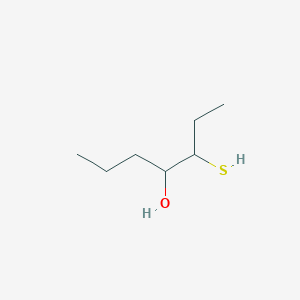
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

